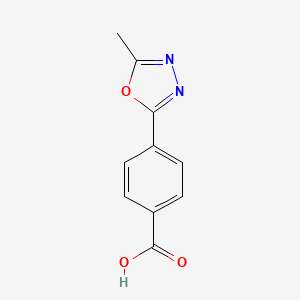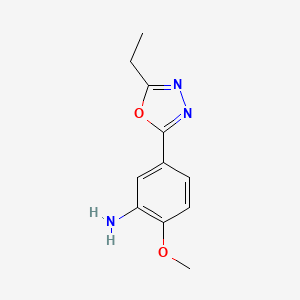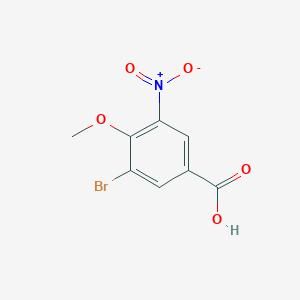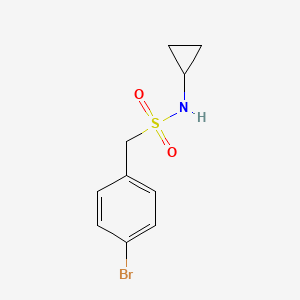
3-Bromo-7-nitro-1H-indole
Vue d'ensemble
Description
3-Bromo-7-nitro-1H-indole, also known as 3-BNI, is a heterocyclic compound composed of a six-membered benzene ring fused with a five-membered pyrrole ring, and is substituted with a bromine atom at the 3-position and a nitro group at the 7-position. It has been studied for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole, y compris le 3-Bromo-7-nitro-1H-indole, ont montré un potentiel en tant qu'agents antiviraux . Par exemple, les dérivés de 6-Amino-4-alkylés substitués-1H-indole-2-carboxylates substitués ont été préparés et rapportés comme agents antiviraux .
Activité anti-inflammatoire
Les dérivés de l'indole ont démontré des propriétés anti-inflammatoires . Le benzothiazole contenant du benzènesulfonamide et de la carboxamide a été préparé et évalué pour ses activités anti-inflammatoires in vivo .
Activité anticancéreuse
Le this compound a montré des résultats prometteurs dans le domaine de la recherche sur le cancer . Il a été identifié comme un puissant agent anticancéreux avec des effets inhibiteurs prometteurs sur les isozymes GST .
Activité anti-VIH
Il a été constaté que les dérivés de l'indole possédaient des activités anti-VIH . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-VIH .
Activité antioxydante
Les dérivés de l'indole, y compris le this compound, ont montré une activité antioxydante . Cette propriété pourrait être bénéfique dans le traitement des maladies causées par le stress oxydatif .
Activité antimicrobienne
Les dérivés de l'indole ont démontré des propriétés antimicrobiennes . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antimicrobiens .
Safety and Hazards
3-Bromo-7-nitro-1H-indole is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding contact with skin and eyes . It should be stored locked up .
Mécanisme D'action
Target of Action
3-Bromo-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing various biological changes . These changes can lead to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
3-Bromo-7-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate their biological activity . The interactions between this compound and these biomolecules are primarily driven by its aromatic structure and the presence of electron-withdrawing groups, which enhance its binding affinity and specificity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to alterations in gene expression and cellular responses . Additionally, this compound may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, which may affect their biological activity . Additionally, long-term exposure to this compound may lead to adaptive cellular responses, such as changes in gene expression and metabolic activity, which can influence its overall effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of signaling pathways and gene expression. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidative, reductive, and conjugative pathways, leading to the formation of different metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported across cell membranes by active or passive transport mechanisms, influencing its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear receptors and transcription factors, influencing gene expression and cellular responses.
Propriétés
IUPAC Name |
3-bromo-7-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-10-8-5(6)2-1-3-7(8)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCDMQUXOJHHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590595 | |
| Record name | 3-Bromo-7-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397864-11-8 | |
| Record name | 3-Bromo-7-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)





![1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine](/img/structure/B1287877.png)
